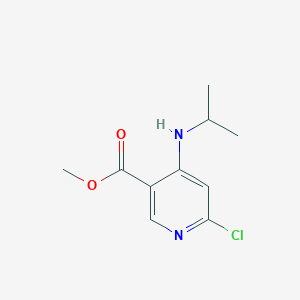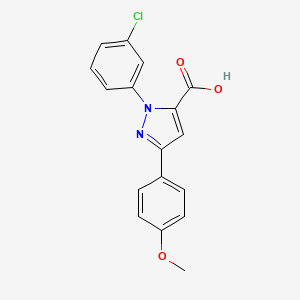
Fmoc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a synthetic organic compound that is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The compound also contains a 3,5-difluorobenzyl group, which can impart unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps. One common route involves the protection of the amino group of 3-amino-2-(3,5-difluorobenzyl)propanoic acid with the Fmoc group. This can be achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated peptide synthesizers. The reaction conditions would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The 3,5-difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product.
Deprotection Reactions: The major product is the free amino acid after removal of the Fmoc group.
Scientific Research Applications
Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound can be used to design and synthesize novel therapeutic agents.
Biological Studies: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound can be incorporated into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under basic conditions to allow further reactions. The 3,5-difluorobenzyl group can influence the chemical properties of the peptide, such as its hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-®-3-amino-2-(benzyl)propanoic acid: Similar structure but without the fluorine atoms.
Fmoc-®-3-amino-2-(4-fluorobenzyl)propanoic acid: Contains a single fluorine atom on the benzyl group.
Fmoc-®-3-amino-2-(3,5-dichlorobenzyl)propanoic acid: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of the 3,5-difluorobenzyl group in Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable building block in the synthesis of peptides with tailored properties.
Properties
CAS No. |
1260609-68-4 |
|---|---|
Molecular Formula |
C25H21F2NO4 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2R)-2-[(3,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-10-15(11-18(27)12-17)9-16(24(29)30)13-28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI Key |
CCEZGZLOWYHHLS-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





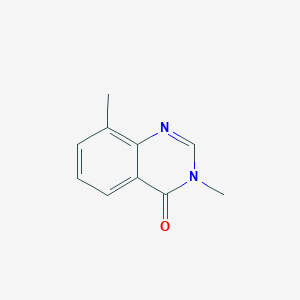
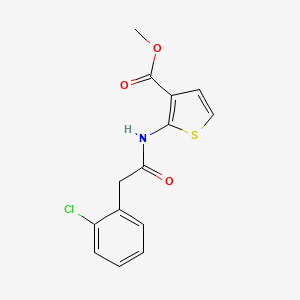
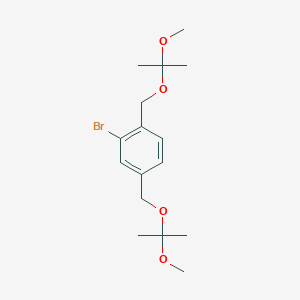



![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)

